

Dienogest-d5 selectivity and specificity assessment

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Compound Focus: Dienogest-d5

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Pharmacological Profile of Dienogest

The table below summarizes key experimental data on Dienogest's performance, based on information from the search results.

Aspect	Experimental Data / Findings	Relevant Context & Citations
	Therapeutic Efficacy • Pain Reduction (VAS): 2 mg/day reduced menstrual pain by mean 54.19 mm on VAS over 48 weeks. • Endometrioma Size: Long-term (108-month) 2 mg/day therapy shrank mean endometrioma size from 33.2 mm to 7 mm. • Low-Dose Efficacy: 1 mg/day also showed significant symptom improvement, though it did not meet statistical non-inferiority to 2 mg dose for pain relief in one study [1]. • Indication: Endometriosis-associated pain [1] [2]. • Study Type: Randomized controlled trials, observational studies [1] [2]. Molecular & Pathway Effects • Gene Expression: Treatment identified 406 differentially expressed genes (DEGs) vs. untreated patients. • Key Pathways: Enrichment analysis revealed effects on immune effector processes, leukocyte activation, immune response, and cell adhesion pathways [3] [4]. • Mechanism Insight: Suggests role in controlling inflammation and immune regulation, potentially alleviating symptoms and delaying recurrence [3]. Safety & Tolerability • Bone Mineral Density (BMD): 1 mg/day caused less pronounced BMD loss than 2 mg/day over 48 weeks. • Common Side Effects: Menstrual alterations (e.g., spotting), headache, weight gain, reduced libido. These were often more frequent with long-term use of the 2 mg dose [1] [2]. • Safety Profile: Generally	

favorable. BMD loss and hypoestrogenic effects are key considerations for long-term therapy [1] [2]. | | **Comparative Efficacy** | • **Vs. Oral Contraceptives (OCPs):** More effective than some OCPs (Yasmin, mifepristone) in improving VAS pain scores. Superior in improving certain quality-of-life scores. Similar safety profile, with lower risk of hand numbness and weight gain [5]. | • **Clinical Context:** Both are first-line hormonal treatments. Choice may depend on specific pain type and patient risk factors [5] [6]. |

Experimental Protocols for Key Data

For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the studies.

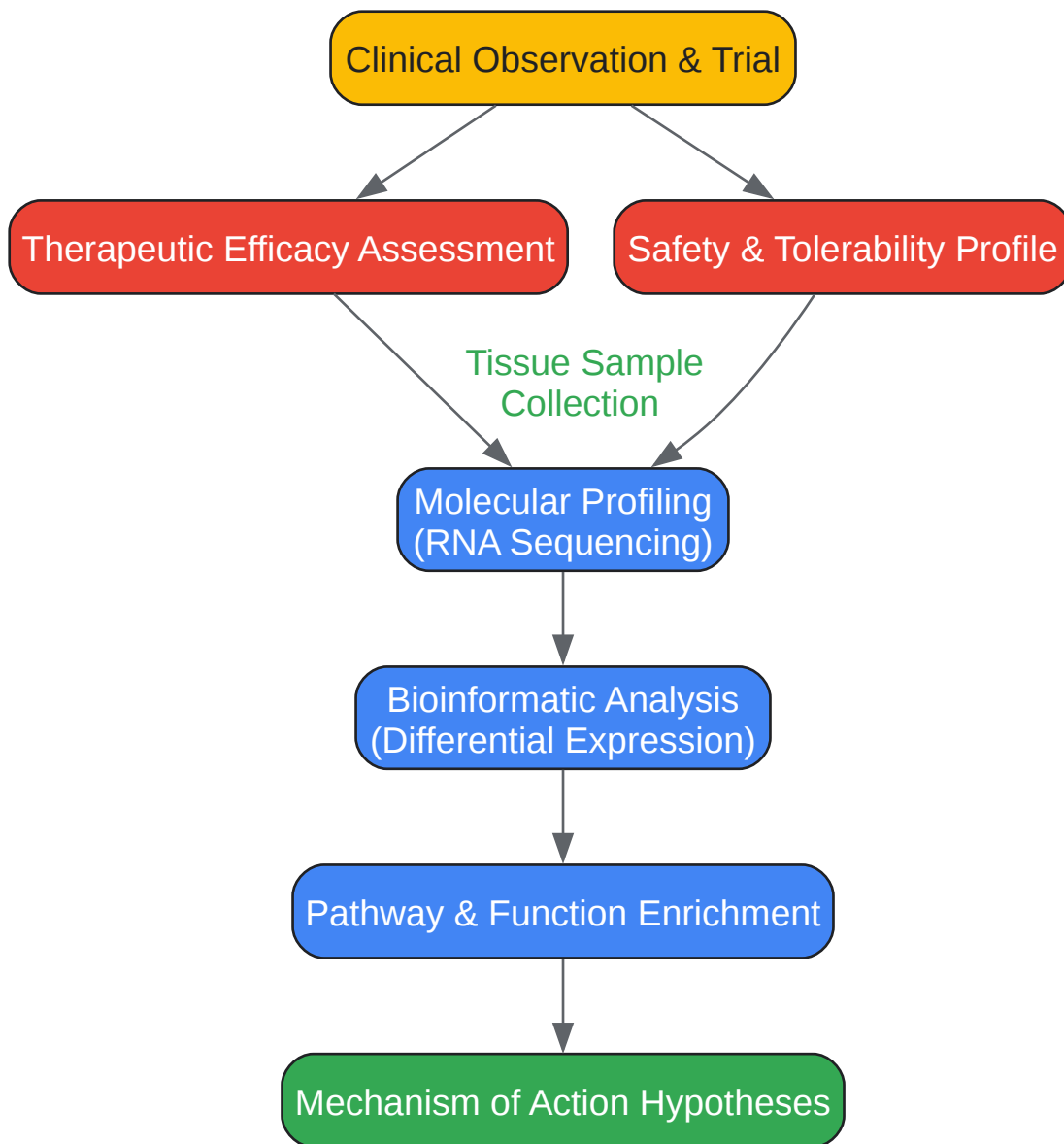
• 1. Clinical Trial Protocol for Efficacy & Safety (Dose Comparison)

- **Design:** Randomized, open-label, parallel-group, multicenter trial [1] [7].
- **Participants:** Patients with endometriosis-confirmed ovarian cysts and dysmenorrhea [1].
- **Intervention:** Oral administration of 1 mg/day (0.5 mg twice daily) or 2 mg/day (1 mg twice daily) for 48 weeks [1] [7].
- **Primary Endpoint:** Change in menstrual pain measured on a 100-mm **Visual Analog Scale (VAS)** [1] [7].
- **Secondary Endpoints:** Changes in composite dysmenorrhea score, ovarian endometrioma volume (via ultrasound), serum estradiol levels, bone mineral density (BMD via DXA), and menopausal symptoms (Kupperman index) [1].

• 2. Molecular Pathway Analysis Protocol

- **Sample Collection:** Ovarian endometriotic tissue from surgery in premenopausal patients with confirmed endometriosis. Comparison between Dienogest-treated and untreated groups [3] [4].
- **RNA Sequencing:** Total RNA extraction, DNA contamination removal, cDNA library construction, and sequencing on platforms like Illumina [3].
- **Bioinformatic Analysis:**
 - **Differential Expression:** Identification of Differentially Expressed Genes (DEGs) using tools like DESeq2, with a fold change >2 and adjusted p-value < 0.05 [3].
 - **Pathway Analysis:** Functional enrichment analysis of DEGs using Gene Ontology Biological Process (GOBP) via clusterProfiler [3].

This diagram illustrates the logical workflow for profiling a drug's activity, from clinical observation to molecular mechanism discovery, as demonstrated in the Dienogest studies.



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Research Implications

The data shows that Dienogest's efficacy stems from a dual mechanism: direct antiproliferative effects on endometrial tissue and modulation of the local immune environment [3] [7]. The distinct profiles of its 1 mg and 2 mg doses offer a valuable case study for **dose-optimization** in drug development, balancing efficacy with long-term safety like bone density preservation [1].

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